An In-depth Technical Guide to the Antimicrobial and Anti-fungal Properties of Methyl Cinnamate
An In-depth Technical Guide to the Antimicrobial and Anti-fungal Properties of Methyl Cinnamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl cinnamate, the methyl ester of cinnamic acid, is an aromatic compound naturally found in a variety of plants, including cinnamon and strawberries.[1] Beyond its use as a flavoring and fragrance agent, methyl cinnamate has garnered significant scientific interest for its broad-spectrum antimicrobial and antifungal activities.[2] Cinnamic acid and its derivatives are recognized as a promising scaffold for the development of novel therapeutic agents to combat infectious diseases, a critical need in an era of rising antimicrobial resistance.[3][4] This technical guide provides a comprehensive overview of the antimicrobial and antifungal properties of methyl cinnamate, detailing its activity, mechanisms of action, and the experimental protocols used for its evaluation.
Quantitative Antimicrobial and Antifungal Activity
The efficacy of methyl cinnamate has been quantified against a range of pathogenic bacteria and fungi. The primary metrics used are the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, and the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), the lowest concentration that results in microbial death.[5]
Antibacterial Activity
Methyl cinnamate has demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. The esterification of the carboxylic group of cinnamic acid to form methyl cinnamate results in a bioactive derivative, suggesting that increased lipophilicity enhances its ability to penetrate bacterial membranes.[3]
Table 1: Minimum Inhibitory Concentration (MIC) of Methyl Cinnamate against Bacteria
| Bacterial Strain | MIC (µg/mL) | MIC (µM) | Reference |
|---|---|---|---|
| Bacillus subtilis | 48.82 | 301 | [6] |
| Escherichia coli | 26.60 | 164 | [6] |
| Staphylococcus aureus | 40.87 | 252 | [6] |
| Various Bacteria | 128.00 | 789.19 |[3] |
Note: Molar mass of methyl cinnamate is 162.19 g/mol . Conversions are calculated based on this value.
Antifungal Activity
Methyl cinnamate exhibits potent activity against a variety of fungal species, including yeasts and molds. Its efficacy is often more pronounced against fungi than bacteria.[3]
Table 2: Minimum Inhibitory Concentration (MIC) of Methyl Cinnamate against Fungi
| Fungal Strain | MIC (µg/mL) | MIC (µM) | Reference |
|---|---|---|---|
| Candida albicans | 8.11 | 50 | [6] |
| Candida albicans (ATCC-76485) | 128.00 | 789.19 | [3] |
| Candida tropicalis (ATCC-13803) | 128.00 | 789.19 | [3] |
| Candida glabrata (ATCC-90030) | 128.00 | 789.19 | [3] |
| Aspergillus niger | 9.89 | 61 | [6] |
| Aspergillus flavus (LM-171) | 255.96 | 1578.16 | [3] |
| Aspergillus restrictus | 62.5 - 250 | 385.3 - 1541.4 | [2] |
| Aspergillus fumigatus | 62.5 - 250 | 385.3 - 1541.4 | [2] |
| Penicillium citrinum (ATCC-4001) | 255.96 | 1578.16 | [3] |
| Gloeophyllum sepiarium | 2000 (effective from) | 12331.2 (effective from) |[7] |
Note: Molar mass of methyl cinnamate is 162.19 g/mol . Conversions are calculated based on this value.
Mechanisms of Action
The antimicrobial and antifungal effects of methyl cinnamate and related cinnamic acid derivatives are attributed to several mechanisms, primarily involving the disruption of microbial cell structure and function.
Fungal Cell Membrane and Wall Disruption
The primary mechanism of antifungal action for cinnamate derivatives involves the fungal cell membrane.[3]
-
Ergosterol Interaction: Studies suggest that these compounds can directly interact with ergosterol, a crucial sterol component of the fungal plasma membrane that regulates fluidity and cell growth.[3] This interaction can lead to membrane disruption, increased permeability, and subsequent leakage of vital intracellular components.
-
Cell Wall Interference: There is also evidence that cinnamate derivatives interfere with the fungal cell wall. In the presence of an osmotic protector like sorbitol, the MIC of related compounds increases, indicating that the cell wall is a target.[3]
Inhibition of Fungal-Specific Enzymes
Another proposed mechanism is the inhibition of enzymes unique to fungi. Cinnamic acid derivatives have been shown to inhibit benzoate 4-hydroxylase (CYP53), an enzyme involved in the detoxification of aromatic compounds in fungi.[8] Targeting such fungal-specific pathways presents a promising avenue for developing selective antifungal agents with potentially lower toxicity to host cells.
Caption: Proposed antifungal mechanisms of methyl cinnamate.
Experimental Protocols
Standardized methodologies are crucial for the reliable evaluation of antimicrobial agents. The following protocols are commonly cited in the assessment of methyl cinnamate.
Determination of MIC and MBC/MFC
Broth Microdilution Method This is a widely used technique to determine the MIC of an antimicrobial agent.[9][10][11][12]
-
Preparation of Antimicrobial Agent: A stock solution of methyl cinnamate is prepared and serially diluted (typically two-fold) in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi) across the wells of a 96-well microtiter plate.[11]
-
Inoculum Preparation: The test microorganism is cultured overnight and then diluted to a standardized concentration (e.g., ~5 x 10^5 CFU/mL).[12]
-
Inoculation: A standardized volume of the microbial suspension is added to each well of the microtiter plate containing the diluted antimicrobial agent. Control wells (growth control without the agent, and sterility control with no microbes) are included.[12]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[12]
-
MIC Determination: The MIC is recorded as the lowest concentration of the agent that completely inhibits visible growth (i.e., the first clear well).[9]
-
MBC/MFC Determination: To determine the MBC or MFC, a small aliquot (e.g., 10 µL) from the wells showing no visible growth is subcultured onto an agar plate.[13] After further incubation, the MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[5][14]
Caption: General workflow for MIC and MBC/MFC determination.
Mechanism of Action Studies
Ergosterol Binding Assay This assay is used to determine if a compound's antifungal activity is due to its interaction with ergosterol in the fungal cell membrane.[15]
-
MIC Determination with Ergosterol: The standard broth microdilution MIC assay is performed as described above.
-
Parallel Assay: A parallel assay is conducted where exogenous ergosterol (e.g., 50-250 µg/mL) is added to the growth medium in the microtiter plate wells along with the serial dilutions of methyl cinnamate.[15]
-
Analysis: The MIC values from both assays (with and without ergosterol) are compared. A significant increase in the MIC value in the presence of ergosterol suggests that the compound acts by binding to or interfering with ergosterol. This is because the exogenous ergosterol competitively binds to the compound, reducing its availability to disrupt the fungal membrane.[15]
Synergistic Effects
The potential for methyl cinnamate to work synergistically with existing antimicrobial drugs is an important area of research. Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects.
Checkerboard Method This method is used to quantitatively assess synergistic, additive, indifferent, or antagonistic interactions between two compounds.[16][17][18]
-
Plate Setup: A 96-well plate is set up with serial dilutions of methyl cinnamate along the x-axis and a second antimicrobial agent along the y-axis. This creates a matrix of wells with varying concentrations of both compounds.[17]
-
Inoculation and Incubation: Each well is inoculated with a standardized microbial suspension and incubated.
-
FIC Index Calculation: After incubation, the MIC of each compound alone and in combination is determined. The Fractional Inhibitory Concentration (FIC) index is calculated using the formula: FIC Index = FIC of Drug A + FIC of Drug B Where FIC A = (MIC of Drug A in combination) / (MIC of Drug A alone) and FIC B = (MIC of Drug B in combination) / (MIC of Drug B alone).[17]
-
Interpretation:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0[19]
-
Conclusion
Methyl cinnamate demonstrates significant potential as a broad-spectrum antimicrobial and antifungal agent. Its activity is particularly noteworthy against various fungal pathogens. The primary mechanism of action appears to be the disruption of the fungal cell membrane through interaction with ergosterol, a validated target for antifungal therapy. Standardized protocols such as broth microdilution and the checkerboard method are essential for quantifying its efficacy and exploring synergistic combinations. Further research, including in vivo studies and detailed mechanistic investigations, is warranted to fully elucidate the therapeutic potential of methyl cinnamate in the development of new treatments for infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity [mdpi.com]
- 7. Green preparation of methyl cinnamate and evaluation of its antifungal activity as a potential wood preservative [scielo.org.co]
- 8. Antifungal activity of cinnamic acid derivatives involves inhibition of benzoate 4-hydroxylase (CYP53) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Broth Microdilution Assay [bio-protocol.org]
- 13. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method [mdpi.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. 2.6.2. Ergosterol Binding Assay [bio-protocol.org]
- 16. Checkerboard Synergy Testing [bio-protocol.org]
- 17. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 18. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. emerypharma.com [emerypharma.com]
